![molecular formula C11H12N2O4 B2909140 1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole CAS No. 110973-83-6](/img/structure/B2909140.png)
1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole is a heterocyclic compound with the following molecular formula: C23H20N2O4 . It belongs to the oxazole family, which is characterized by a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. This compound has a stable liquid state at room temperature and a boiling point of 69°C .
Synthesis Analysis
Several synthetic methods exist for preparing oxazoles, including the Van Leusen Oxazole Synthesis. Notably, complementary methods for direct arylation of oxazoles have been developed, allowing regioselective functionalization at both C-5 and C-2 positions. These methods involve a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates. Palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, while C-2 arylation is favored in nonpolar solvents . Additionally, one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields . Other methods involve Cu(NO3)2•3H2O and iodine-assisted generation of α-iodo acetophenones, Kornblum oxidation to phenylglyoxals, condensation to imines, and decarboxylation/annulation/oxidation reaction sequences .
Molecular Structure Analysis
The molecular structure of 1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole is depicted by the following SMILES string: O=N+C1=CC=C(C=C1)C2C(CO3)N(C3C4=CC=CC=C4)C(C5=CC=CC=C5)O2 . This structure consists of a 5-membered ring with a nitrophenyl group and diphenyl groups attached.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of urea derivatives were synthesized from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, a compound closely related to “1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole”. These derivatives demonstrated significant antimicrobial activity, particularly against strains of Bacillus cereus , Staphylococcus aureus , and Streptococcus haemolyticus .
Antidiabetic Properties
The search for urea derivatives as antidiabetic agents continues. New urea compounds have been obtained with promising results .
Psychotropic Effects
Urea derivatives have also been studied for their psychotropic effects. This research is part of a broader effort to understand the potential of these compounds in treating various mental health conditions .
Cytotoxic Properties
Urea derivatives have been explored for their cytotoxic properties. This makes them potential candidates for the development of new cancer therapies .
Anticonvulsive Activity
New urea compounds have been obtained with anticonvulsive activity. This suggests that they could be used in the treatment of epilepsy and other seizure disorders .
Anti-inflammatory Properties
Urea derivatives have demonstrated anti-inflammatory properties. This makes them potentially useful in the treatment of various inflammatory conditions .
Eigenschaften
IUPAC Name |
7-(4-nitrophenyl)-3,5,7,7a-tetrahydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-13(15)9-3-1-8(2-4-9)11-10-5-16-6-12(10)7-17-11/h1-4,10-11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDXAJVSKWAGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(OCN2CO1)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

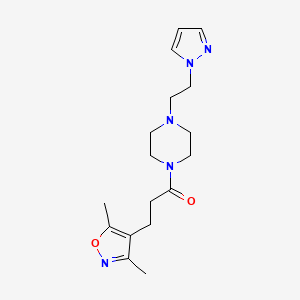

![Ethyl 5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2909065.png)

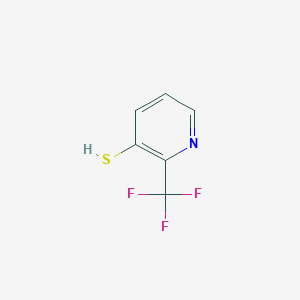
![5-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2909068.png)
![8-(2-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2909069.png)
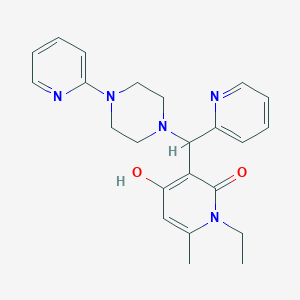
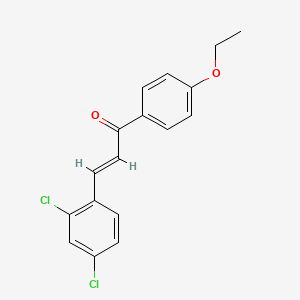

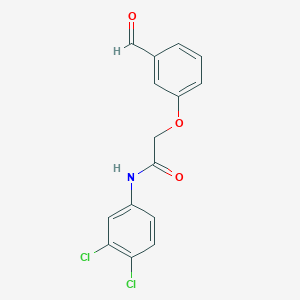
![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2909076.png)

![N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909080.png)